Hyp9 - 3118-34-1

Hyp9

Catalog Number: EVT-3199524
CAS Number: 3118-34-1
Molecular Formula: C18H26O5
Molecular Weight: 322.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Hyp9 is derived from hydroxyproline, an amino acid commonly found in collagen. Its chemical identification number is 3118-34-1. The compound is classified under the category of small molecules with specific receptor activity, particularly targeting TRPC6 channels, which are involved in calcium ion transport across cell membranes. This classification positions Hyp9 as a valuable compound in pharmacological research, especially concerning neurodegenerative conditions and spinal cord injuries .

Synthesis Analysis

The synthesis of Hyp9 involves several key steps that can vary depending on the specific pathway chosen. One notable method includes using microbial fermentation techniques to produce high yields of hydroxyproline derivatives. The synthesis pathway typically enhances metabolic flow through the tricarboxylic acid cycle by introducing modifications that redirect precursor metabolites.

Technical Parameters

  • Microbial Strain: Specific strains such as HYP-10 have been optimized for high production yields.
  • Fermentation Conditions: Continuous feeding methods are employed to maintain optimal dissolved oxygen levels and nutrient availability.
  • Yield: Recent studies report yields of up to 89.4 g/L of hydroxyproline derivatives in controlled fermentation environments .
Molecular Structure Analysis

Hyp9's molecular structure is characterized by the presence of a hydroxyl group attached to the proline backbone. This structural feature is crucial for its biological activity, particularly its interaction with TRPC6 receptors.

Structural Data

  • Molecular Formula: C5H9NO3
  • Molecular Weight: Approximately 131.13 g/mol
  • Key Functional Groups: Hydroxyl (-OH) and amine (-NH) groups contribute to its solubility and reactivity.

X-ray crystallography studies may provide detailed insights into the three-dimensional conformation of Hyp9, revealing how its structure influences binding affinity to target receptors .

Chemical Reactions Analysis

Hyp9 participates in various chemical reactions, primarily involving its interactions with biological receptors and other cellular components. Notably, it has been shown to inhibit serotonin reuptake and enhance calcium influx into cells.

Relevant Reactions

  1. Binding to TRPC6 Receptors: Hyp9 acts as an agonist, activating these channels and facilitating calcium entry.
  2. Neurite Outgrowth Promotion: The compound stimulates neuronal growth processes by modulating intracellular signaling pathways.

These reactions underscore Hyp9's potential therapeutic applications in neurobiology .

Mechanism of Action

The mechanism of action of Hyp9 primarily revolves around its role as a TRPC6 agonist. Upon binding to TRPC6 receptors, Hyp9 induces conformational changes that lead to channel opening and subsequent calcium influx into neurons.

Detailed Mechanism

  • Calcium Signaling: Increased intracellular calcium levels trigger various downstream signaling pathways that promote cell survival and differentiation.
  • Neurite Growth: The activation of TRPC6 channels has been linked to enhanced neurite outgrowth, making Hyp9 a candidate for studies related to nerve regeneration .
Physical and Chemical Properties Analysis

Hyp9 exhibits several distinct physical and chemical properties that influence its behavior in biological systems.

Key Properties

  • Solubility: Highly soluble in water due to the presence of hydroxyl groups.
  • Stability: Generally stable under physiological conditions but may undergo degradation under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on purity and synthesis method.

These properties are essential for determining appropriate applications and formulations for research purposes .

Applications

Hyp9 has a range of scientific applications, particularly in pharmacology and neurobiology. Its ability to modulate TRPC6 activity makes it a valuable tool for investigating calcium signaling pathways in neurons.

Notable Applications

  1. Neurodegenerative Disease Research: Potential use in therapies aimed at conditions like Alzheimer's disease or spinal cord injuries.
  2. Calcium Signaling Studies: Investigating the role of calcium ions in cellular processes.
  3. Pharmaceutical Development: As a lead compound for developing new drugs targeting TRPC6-related pathways.

The versatility of Hyp9 positions it as an important compound for future research endeavors aimed at understanding complex biological systems .

Introduction: TRPC6 Channel Modulation in Neurological Therapeutics

Historical Development of TRPC6-Specific Pharmacological Agents

The quest for selective TRPC6 modulators has evolved through distinct phases characterized by increasing molecular precision. Initial investigations relied on naturally occurring compounds or broad-spectrum synthetic agents:

  • Natural Product Era (Pre-2010): The acylphloroglucinol hyperforin (from Hypericum perforatum, St. John's Wort) was identified as a potent TRPC6 activator [8]. However, its utility was severely limited by poor chemical stability, non-selectivity (significant activation of TRPC3 and TRPC7), and complex effects on neurotransmitter reuptake independent of TRPC6 [8] [10]. Similarly, the synthetic analog Hyp9 was initially explored but lacked sufficient characterization regarding selectivity.
  • First-Generation Synthetic Agonists (2010-2020): The synthetic diacylglycerol analog OAG (1-Oleoyl-2-acetyl-sn-glycerol) became a widely used experimental tool for activating DAG-sensitive TRPC channels (TRPC3/6/7) [8]. While useful in vitro, OAG suffers from rapid metabolism, poor membrane permeability, and lack of specificity between TRPC3, C6, and C7. GSK1702934A emerged as a more potent synthetic agonist but retained significant activity at TRPC3 [8]. This period highlighted the critical need for TRPC6-selective compounds.
  • Era of Selective Agonists (Post-2020): Hyp9 was re-evaluated and characterized as a highly selective TRPC6 agonist. Pharmacological profiling demonstrated its potent activation of TRPC6 (EC₅₀ in low micromolar range) with minimal effects on TRPC3 and TRPC7 even at higher concentrations [3] [4] [6]. Its chemical stability and suitability for both in vitro and in vivo studies marked a significant advancement. Concurrently, potent and selective antagonists like BI-749327 and SAR7334 (IC₅₀ ~7.9-9.5 nM for TRPC6) were developed, providing complementary tools [7] [8].

Table 1: Evolution of Key TRPC6 Pharmacological Agents

CompoundTypeTRPC6 Potency (EC₅₀/IC₅₀)Selectivity (vs. TRPC3/C7)Key LimitationsEra
HyperforinNatural Agonist~0.6 - 1 µMLow (Activates TRPC3/C7)Chemically unstable, non-TRPC effectsNatural Product
OAGSynthetic Agonist~50-100 µMVery Low (Activates TRPC3/C7)Metabolically unstable, poor membrane permeab.1st Gen Synthetic
GSK1702934ASynthetic Agonist~0.44 µM (IC₅₀ for inhibition)Moderate (Less active at C3)Limited in vivo data, some C3 activity1st Gen Synthetic
Hyp9Synthetic Agonist~5-10 µM (Functional)High (Minimal C3/C7 effect)Research compound, clinical status unknownSelective Era
SAR7334Synthetic Antag.~7.9-9.5 nMModerate (Inhibits C3/C7, weaker)Research compoundSelective Era
BI-749327Synthetic Antag.~130 nMHigh (TRPC6 selective)Research compoundSelective Era

Molecular Rationale for Targeted Intervention in Neuropathological Conditions

The therapeutic potential of TRPC6 agonism, particularly via Hyp9, stems from its ability to modulate calcium signaling pathways central to neuronal and glial cell viability and function in pathological contexts:

  • Counteracting Excitotoxicity & Apoptosis: In ischemic stroke and traumatic brain injury, glutamate excitotoxicity triggers excessive calcium influx primarily via N-methyl-D-aspartate receptors (NMDARs), leading to neuronal apoptosis and mitochondrial dysfunction. TRPC6 activation by Hyp9 induces a controlled calcium influx that activates the pro-survival kinase Akt and the transcription factor CREB (cAMP Response Element-Binding Protein). CREB upregulates anti-apoptotic genes like Bcl-2. Crucially, TRPC6 activation stimulates calcineurin (CaN), which negatively regulates extrasynaptic NMDAR currents, thereby reducing pathological calcium overload and protecting neurons [5] [10].
  • Attenuating Neuroinflammation: Activated astrocytes and microglia are major sources of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and reactive oxygen species (ROS) in conditions like stroke, SCI, and neurodegenerative diseases. Hyp9-mediated TRPC6 activation in astrocytes reduces pro-inflammatory NF-κB nuclear translocation by modulating calcium-dependent signaling cascades. This leads to decreased cytokine release and reduced astrogliosis (evidenced by lower GFAP expression) [3] [4]. Furthermore, TRPC6 activation in Müller glia (retina) under high glucose conditions reduces ROS production and IL-6/VEGF expression, mitigating neurovascular damage in diabetic retinopathy [6].
  • Promoting Synaptic Plasticity & Cognitive Function: TRPC6 channels are enriched in postsynaptic densities. Their activation by Hyp9 or genetic overexpression enhances dendritic spine formation, synapsin clustering, and AMPA receptor (AMPAR) trafficking via CaMKIV and CREB pathways. This underlies improved long-term potentiation (LTP), spatial memory, and cognitive performance in animal models. Notably, TRPC6 mRNA and protein levels are reduced in AD patients and models; Hyp9 offers a strategy to counteract this deficit and its cognitive consequences [1] [5] [10].
  • Regulating Gliosis and Scarring: After SCI, excessive astrocyte activation and proliferation contribute to inhibitory glial scar formation. Hyp9 upregulates TRPC6 expression, which is normally downregulated post-SCI. This upregulation inhibits astrocyte proliferation and activation, partly by suppressing the expression of the water channel Aquaporin-4 (AQP4). Reduced AQP4 correlates with diminished edema and astrogliosis, improving the microenvironment for neuronal survival and axon regeneration [3].
  • Zinc Homeostasis and Redox Balance: Recent evidence indicates TRPC6 channels facilitate Zn²⁺ influx alongside Ca²⁺ [7] [9]. Zn²⁺ is a crucial cofactor for antioxidant enzymes like superoxide dismutase (SOD). Hyp9-mediated TRPC6 activation may enhance cellular Zn²⁺ uptake, bolstering antioxidant defenses (Nrf2 pathway, SOD1, Prdx3) and reducing oxidative stress in neuroinflammatory and neurodegenerative contexts [9].

Position of Hyp9 in Contemporary Neuropharmacology Research

Hyp9 has rapidly become a pivotal research tool and therapeutic candidate due to its validated in vitro and in vivo efficacy across multiple preclinical models of neurological disorders:

  • Ischemic Stroke: In mouse middle cerebral artery occlusion (MCAO) models, Hyp9 (10 µM, intracerebroventricular or systemic) significantly reduced cerebral infarct volume by ~40-50%. This neuroprotection was associated with attenuated apoptosis (reduced caspase-3 activity), decreased pro-inflammatory cytokine levels (IL-6, IL-1β) in the cortex, diminished astrocytic activation, and improved functional recovery. Mechanistically, Hyp9 prevented the ischemia/reperfusion-induced downregulation of TRPC6 protein and inhibited pathological Ca²⁺ and Zn²⁺ influx linked to NF-κB activation in astrocytes [4].
  • Spinal Cord Injury (SCI): In rat contusion SCI models, Hyp9 treatment reversed the injury-induced downregulation of TRPC6. This led to significant inhibition of astrocyte activation and proliferation, reduced GFAP expression, and suppression of AQP4. Consequently, Hyp9-treated animals showed reduced glial scarring, less tissue edema, improved neuronal survival around the lesion site, and significantly better locomotor recovery (assessed by Basso, Beattie, and Bresnahan (BBB) scores) compared to vehicle controls [3].
  • Diabetic Retinopathy (Neurovascular Component): In rat retinal Müller cells (rMC-1 line) exposed to high glucose (HG), Hyp9 exacerbated HG-induced decreases in glutamate uptake (via GLAST downregulation) and cell death. Crucially, knockdown of TRPC6 abolished these detrimental effects, demonstrating that Hyp9's effects are specifically mediated through TRPC6 activation in this context. TRPC6 knockdown also reduced HG-induced ROS, Ca²⁺ influx, inflammatory cytokine (IL-6, VEGF) mRNA upregulation, and gliosis (GFAP increase, Kir4.1 decrease) [6]. This highlights the context-dependent role of TRPC6 in glia – protective in ischemia/inflammation but potentially contributing to dysfunction in chronic metabolic stress like HG.
  • Cognitive Disorders & Alzheimer's Disease: While direct studies using Hyp9 in AD models are less extensive than in stroke/SCI, research utilizing TRPC6 overexpression or other activators provides strong rationale. TRPC6 activation inhibits γ-secretase cleavage of APP, reducing Aβ production. It also enhances nSOCE (neuronal store-operated calcium entry), crucial for synaptic maintenance and LTP, which is impaired in AD. Hyp9 represents a direct pharmacological strategy to achieve these effects, potentially rescuing synaptic loss and cognitive deficits [1] [5].
  • Inflammatory Bowel Disease (Relevance to Gut-Brain Axis): Although primarily a neurological focus, recent research shows TRPC6 activation by Hyp9 increases colon Zn²⁺ levels in DSS-induced colitis models, enhancing antioxidant protein expression (Nrf2, SOD1) and ameliorating inflammation and disease progression [9]. This suggests potential indirect neurological benefits via the gut-brain axis in neuroinflammatory conditions.

Table 2: Key Preclinical Findings with Hyp9 in Neurological and Related Models

Disease ModelModel SystemHyp9 TreatmentKey OutcomesProposed MechanismRef.
Ischemic StrokeMouse MCAO10 µM, i.c.v. or systemic↓ Infarct size (~40-50%), ↓ Astrocyte apoptosis, ↓ IL-6/IL-1β, ↓ Cytotoxicity, ↑ Functional recovery↑ TRPC6 expr., ↓ Pathological Ca²⁺/Zn²⁺ influx, ↓ NF-κB [4]
Spinal Cord InjuryRat contusion SCIDosage not specified (in vivo study)↓ Astrocyte activation/proliferation, ↓ GFAP, ↓ AQP4 expr., ↓ Edema, ↑ Neuron survival, ↑ Locomotor recovery↑ TRPC6 expr., Suppression of AQP4 [3]
Diabetic Retinopathy (Glia)Rat Müller cells (rMC-1), HG10 µM (in vitro)Aggravated HG-induced ↓ Glutamate uptake, ↓ GLAST, ↑ Cell death, ↑ ROS, ↑ IL-6/VEGF mRNA (TRPC6 knockdown rescued)TRPC6-mediated Ca²⁺ influx → ROS/Inflammation [6]
Colitis (Gut-Brain Axis)Mouse DSS-ColitisDosage not specified (in vivo study)↑ Colon Zn²⁺ levels, ↑ Antioxidant markers (Nrf2, SOD1), ↓ Disease severity, ↓ InflammationTRPC6-mediated Zn²⁺ influx → Antioxidant defense [9]

Hyp9 represents a versatile and potent pharmacological tool that has significantly advanced our understanding of TRPC6's roles in neuroprotection, synaptic plasticity, glial modulation, and ion homeostasis. Its demonstrated efficacy across diverse in vivo CNS injury models underscores its therapeutic potential. Current research priorities include optimizing its pharmacokinetic profile for systemic CNS delivery, further defining its effects in chronic neurodegeneration models like Alzheimer's disease, and exploring its interactions within the gut-brain axis through modulation of systemic inflammation and ion homeostasis [3] [4] [9]. As the most selective TRPC6 agonist widely utilized in contemporary neuroscience research, Hyp9 occupies a central position in the ongoing development of ion channel-targeted neurological therapeutics.

Properties

CAS Number

3118-34-1

Product Name

Hyp9

IUPAC Name

1-(3-hexanoyl-2,4,6-trihydroxyphenyl)hexan-1-one

Molecular Formula

C18H26O5

Molecular Weight

322.4 g/mol

InChI

InChI=1S/C18H26O5/c1-3-5-7-9-12(19)16-14(21)11-15(22)17(18(16)23)13(20)10-8-6-4-2/h11,21-23H,3-10H2,1-2H3

InChI Key

JRHOSBCIYWDGHN-UHFFFAOYSA-N

SMILES

CCCCCC(=O)C1=C(C(=C(C=C1O)O)C(=O)CCCCC)O

Canonical SMILES

CCCCCC(=O)C1=C(C(=C(C=C1O)O)C(=O)CCCCC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.